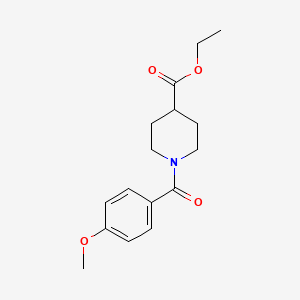
Ethyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate
Descripción general
Descripción
Ethyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate, commonly known as EMOP, is a synthetic compound with a wide range of applications in scientific research. It is a colorless, odorless, and water-soluble compound that has been used in a variety of laboratory experiments. EMOP has been found to have a number of biochemical and physiological effects on different organisms, making it a useful tool for scientists in a variety of disciplines.
Aplicaciones Científicas De Investigación
One-Pot Synthesis and Catalysis
A study presented a facile and efficient one-pot synthesis of 3-(furan-2-yl)-4-hydroxy-2H-chromen-2-ones using K10 montmorillonite clay as a heterogeneous catalyst. This method highlights the potential of Ethyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate in organic synthesis without the need for expensive transition metals, showcasing its versatility and functional group tolerance (Jin Zhang et al., 2018).
Photoinduced Oxidative Annulation
Another research illustrated the use of this compound in a photoinduced direct oxidative annulation process, providing access to highly functionalized polyheterocyclic compounds without the need for transition metals and oxidants. This study emphasizes the compound's role in synthesizing complex organic structures through efficient and sustainable methods (Jin Zhang et al., 2017).
Material Science Applications
In material science, Poly(ethylene furanoate) (PEF), derived from furanic compounds similar to this compound, has been compared to Poly(ethylene terephthalate) (PET) for its superior barrier properties and thermal and mechanical properties. This research highlights the potential of furanic derivatives in creating fully biosourced alternatives to conventional plastics, offering improvements in performance and sustainability (S. K. Burgess et al., 2014).
Biobased Polyesters Synthesis
The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters has been explored to produce novel biobased furan polyesters. This research demonstrates the use of furanic compounds in developing sustainable materials with potential applications in various industries, showcasing the environmental benefits and versatility of such derivatives (Yi Jiang et al., 2014).
Solar Cell Enhancements
A study on phenothiazine derivatives, including furan as a conjugated linker, showed improved device performance in dye-sensitized solar cells. This indicates the potential application of this compound derivatives in enhancing solar energy conversion efficiency, contributing to the development of more efficient renewable energy technologies (Se Hun Kim et al., 2011).
Propiedades
IUPAC Name |
ethyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-3-13-10(12)7(2)9(11)8-5-4-6-14-8/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKSIJMUVZSZHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(=O)C1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(3-chlorophenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2754195.png)

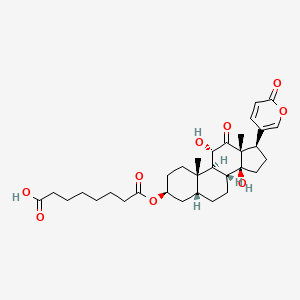
![4-fluoro-N-[(5-phenacylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2754199.png)
![tert-Butyl N-[3-(piperidin-2-yl)propyl]carbamate](/img/structure/B2754200.png)
![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(2,3-dihydro-1-benzofuran-2-yl)ethanone;hydrochloride](/img/structure/B2754202.png)
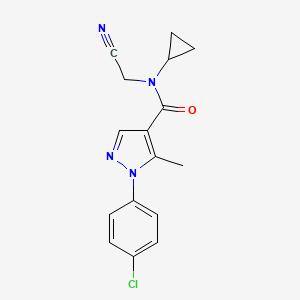

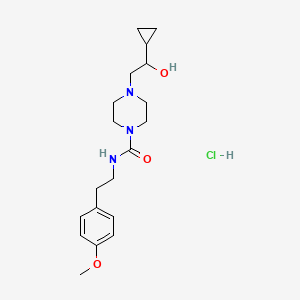
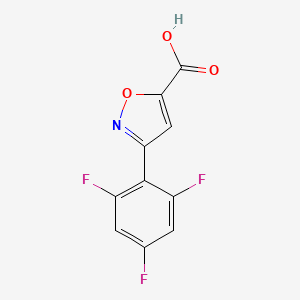

![(E)-N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2754209.png)
